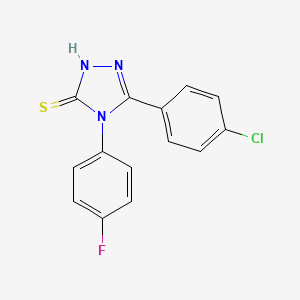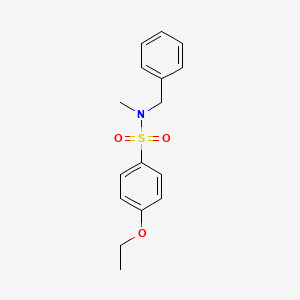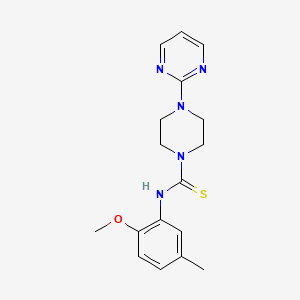
5-(3,4-dichlorobenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dichlorobenzylidene)-2,4-imidazolidinedione, commonly known as DCBID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCBID is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to cause severe birth defects. However, DCBID does not share thalidomide's teratogenic properties and has been investigated for its anti-inflammatory, anti-cancer, and immunomodulatory effects.
作用机制
The mechanism of action of DCBID is not fully understood, but it is believed to involve the modulation of various cellular pathways. DCBID has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. DCBID has also been found to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in regulating immune function and inflammation.
Biochemical and Physiological Effects
DCBID has been shown to have various biochemical and physiological effects. In cancer cells, DCBID has been found to induce apoptosis by activating caspase-3 and caspase-9. DCBID has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In immune cells, DCBID has been found to regulate the activity of T cells and B cells by modulating the production of cytokines and chemokines.
实验室实验的优点和局限性
DCBID has several advantages for lab experiments, including its high purity, stability, and low toxicity. DCBID is also readily available and can be synthesized in large quantities. However, DCBID has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. DCBID also has limited stability in acidic and basic conditions, which can affect its storage and handling.
未来方向
For DCBID research include investigating its efficacy in various cancer types, exploring its immunomodulatory effects in autoimmune disorders, and optimizing its pharmacokinetics and pharmacodynamics. DCBID can also be used as a lead compound for the development of new drugs with similar structures and properties.
合成方法
The synthesis of DCBID involves the reaction of 3,4-dichlorobenzaldehyde with 2,4-thiazolidinedione in the presence of a catalyst such as piperidine. The resulting product is purified using column chromatography to obtain pure DCBID. The synthesis method has been optimized to increase the yield and purity of DCBID, making it more accessible for scientific research.
科学研究应用
DCBID has been investigated for its potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, DCBID has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. DCBID has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, DCBID has been shown to modulate the immune response by regulating the activity of T cells and B cells.
属性
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYMAONZMAOSPO-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)

![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)
